molecular formula C10H15O5P B14159260 Dimethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate CAS No. 6329-54-0

Dimethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate

Katalognummer: B14159260
CAS-Nummer: 6329-54-0
Molekulargewicht: 246.20 g/mol
InChI-Schlüssel: CZWPPMLDIAGXJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphosphinyl group attached to a methoxybenzenemethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol typically involves the reaction of 4-methoxybenzaldehyde with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a Pudovik reaction mechanism, where the phosphite adds to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol can undergo oxidation reactions to form corresponding phosphonic acids.

    Reduction: The compound can be reduced to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as osteoporosis and cancer.

    Industry: It is used in the development of flame retardants and plasticizers for various industrial applications.

Wirkmechanismus

The mechanism by which alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol exerts its effects involves the interaction with specific molecular targets. For instance, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can modulate various cellular pathways, leading to therapeutic effects in disease treatment .

Vergleich Mit ähnlichen Verbindungen

    Dimethyl alpha-(dimethoxyphosphinyl)-p-chlorobenzyl phosphate: Known for its high-density lipoprotein-inducing activity.

    Dimethyl p-chloro-alpha-hydroxybenzyl phosphonate: Studied for its bioactivity and potential therapeutic applications.

Uniqueness: Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol stands out due to its specific structural features, such as the presence of both methoxy and dimethoxyphosphinyl groups, which confer unique reactivity and biological activity.

Eigenschaften

CAS-Nummer

6329-54-0

Molekularformel

C10H15O5P

Molekulargewicht

246.20 g/mol

IUPAC-Name

dimethoxyphosphoryl-(4-methoxyphenyl)methanol

InChI

InChI=1S/C10H15O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7,10-11H,1-3H3

InChI-Schlüssel

CZWPPMLDIAGXJH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(O)P(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.